molecular formula C10H16O B1266532 1(2H)-Naphthalenone, octahydro- CAS No. 4832-16-0

1(2H)-Naphthalenone, octahydro-

Cat. No. B1266532
CAS RN: 4832-16-0
M. Wt: 152.23 g/mol
InChI Key: AFEFRXAPJRCTOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octahydro-1(2H)-naphthalenone derivatives involves complex organic reactions, often targeting the introduction of functional groups to the naphthalene core and controlling the stereochemistry of the molecule. For instance, derivatives of octahydro-1(2H)-naphthalenone have been synthesized from trans-octahydro-1(2H)-naphthalenone with aryl-lithium, highlighting the versatility and reactivity of the compound in organic synthesis (Timmerman & Nauta, 2010).

Scientific Research Applications

Conformational Studies

  • The conformation of several trans-1-(o-alkylphenyl)decahydro-1-naphthols, synthesized from trans-octahydro-1(2H)-naphthalenone, was explored. The conformation was determined based on the chemical shift of the hydroxyl proton, providing insights into structural characteristics of these compounds (Timmerman & Nauta, 2010).

Photochemical Reactions

  • 2-diazo-1(2H)-naphthalenone, commonly used in photoresists, undergoes Wolff rearrangement under nonresonant two-photon absorption of near-infrared radiation. This reaction highlights its potential in photochemical applications and materials science (Urdabayev & Popik, 2004).

Photocycloaddition Processes

  • The study of photocycloaddition of cyclohex-2-enones to 2-methylbut-1-en-3-yne revealed the formation of hexahydronaphthalen-1(2H)-one, demonstrating the compound's utility in organic synthesis and photochemistry (Witte, Meyer & Margaretha, 2000).

X-ray Crystallography

  • The structure and conformation of 7-(1-acetoxy-1-methylethyl)-4a-methyl-octahydro-2(3H)-naphthalenone were determined by X-ray diffraction. This provides a deeper understanding of the molecular structure and potential applications in material science (Głowiak, Hebda & Szykuła, 1989).

Asymmetric Synthesis

  • A Pd-catalyzed asymmetric allylic dearomatization reaction of 1-nitro-2-naphthol derivatives with Morita-Baylis-Hillman (MBH) adducts was developed, producing substituted β-naphthalenones. This highlights its role in the synthesis of complex organic molecules (Zhang, Xie, Gu & You, 2023).

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEFRXAPJRCTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871322
Record name Octahydronaphthalen-1(2H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID90871322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, octahydro-

CAS RN

4832-16-0, 21370-71-8
Record name Octahydro-1(2H)-naphthalenone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(4.4.0)decan-1-one
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Record name 4832-16-0
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Record name trans-bicyclo(4.4.0)decan-1-one
Source European Chemicals Agency (ECHA)
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Record name Bicyclo[4.4.0]decan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1(2H)-Naphthalenone, octahydro-
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Citations

For This Compound
53
Citations
FJ Paat, S Wantasen, MM Toding… - … Series: Earth and …, 2023 - iopscience.iop.org
The organic chemical compound Myristica fragrans has been identified in North Minahasa Regency. This study succeeded in identifying Neoisolongifolane, hydroxy-, 1HCyclopropa [a] …
Number of citations: 3 iopscience.iop.org
M Kotteswari, K Prabhu, MRK Rao… - Drug Invention …, 2020 - researchgate.net
Introduction: The present study deals with the gas chromatography–mass spectrometry (GC–MS) analysis of one Ayurvedic digestive powder, Trikatu Churnam. Materials and Methods: …
Number of citations: 8 www.researchgate.net
DQ Zhang, HY Zhang, LL Guo… - Advanced Materials …, 2011 - Trans Tech Publ
Py-GC/MS technology was used to analyze the high-grade resource recovering approaches of C. camphora root wood at 350C. The result showed that the chemical components of …
Number of citations: 2 www.scientific.net
هدى جاسم محمد التميمي - 2016‎ - repository.uobabylon.edu.iq
Medicinal plants are potential sources of natural compounds with biological activities and therefore attract the attention of researchers worldwide. The objective of this research was to …
Number of citations: 2 repository.uobabylon.edu.iq
Anju, A Kumar, P Yadav, U Navik… - Natural Product …, 2023 - Taylor & Francis
Chemical composition of the essential oil (EO) of Eucalyptus tereticornis leaves was studied by gas chromatography–mass spectrometry. Forty-five constituents were identified in the oil …
Number of citations: 2 www.tandfonline.com
Y Xu, X Zheng, H Yu, X Hu - Bioresource Technology, 2014 - Elsevier
This paper investigated a novel hydrothermal liquefaction process of Chlorella pyrenoidosa catalyzed by Ce/HZSM-5. The chemical groups and components of the residues of C. …
Number of citations: 127 www.sciencedirect.com
W Lestari, K Hasballah… - … Journal on Advanced …, 2023 - search.ebscohost.com
Cascara dry coffee skin (coffee cherry tea) is one of the waste products of dried coffee pulp, which is useful as an inhibitor of free radicals, protects the stomach, and is beneficial for the …
Number of citations: 0 search.ebscohost.com
TF Al-mayyahi, AA Sosa - researchgate.net
The present study reported for the first time from Iraq about some detailed information on chemical composition of the study examined the precise properties of the chemical content of …
Number of citations: 2 www.researchgate.net
S Joshi - 2016 - wjpr.s3.ap-south-1.amazonaws.com
The volatile secondary organic metabolites from n-hexane of nine species of Synotis (CB Clarke) C. Jeffrey and YL Chen from Nepal Himalaya were evaluated by Gas Chromatography …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
M Singh, V Yerramilli - 2023 - indianbotsoc.org
The present study was founded on callus induction, antioxidant activity and thermostable secondary metabolite profiling in the callus and plant parts of an unexplored medicinal plant, …
Number of citations: 0 indianbotsoc.org

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